(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves multiple steps, typically starting with the preparation of the bicyclic core. This is followed by the introduction of the tert-butylureido and dimethylbutanoyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine.
Scientific Research Applications
(1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: Similar in structure but with different functional groups.
(1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: Similar in structure but with different stereochemistry.
Uniqueness
The uniqueness of (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate lies in its specific stereochemistry and functional groups, which confer unique chemical and biological properties
Biological Activity
The compound (1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of viral proteases. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H34N2O5
- Molecular Weight : 382.49 g/mol
- CAS Number : 394735-26-3
The compound features a bicyclic structure known as azabicyclo[3.1.0]hexane, which contributes to its biological activity by facilitating interactions with biological targets.
Research indicates that this compound acts primarily as an inhibitor of the SARS-CoV-2 main protease (Mpro) , which is crucial for the viral replication cycle. By inhibiting this protease, the compound can potentially reduce viral load in infected cells.
In Vitro Studies
A study published in Nature Communications demonstrated that derivatives of this compound effectively inhibit Mpro activity through competitive inhibition mechanisms. The binding affinity was measured using various biochemical assays, revealing significant potency against the target protease .
Case Studies and Clinical Implications
- COVID-19 Treatment :
- Antiviral Activity :
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the bicyclic structure and the introduction of the ureido side chain. The methods employed typically involve:
- Boc protection of amino groups.
- Coupling reactions to attach the tert-butyl ureido moiety.
The synthesis pathway often utilizes reagents like tert-butoxycarbonyl chloride and various coupling agents to achieve high yields and purity .
Research Findings Summary
Properties
Molecular Formula |
C20H35N3O4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl (1R,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
BOAWSIPWPIUQLQ-XUXIUFHCSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.